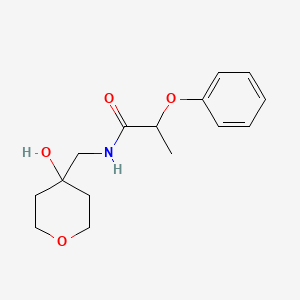

![molecular formula C20H20N2O2S2 B2901974 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane CAS No. 144705-27-1](/img/structure/B2901974.png)

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

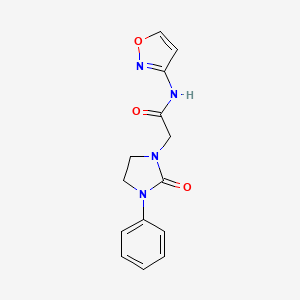

The molecular structure of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane is complex, with a molecular weight of 384.51. It is a part of the benzoxazole family, which is prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .Chemical Reactions Analysis

Benzoxazole derivatives have been used in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .Mechanism of Action

Target of Action

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . They have been shown to be effective against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi , and fungal strains like Candida albicans and Aspergillus niger . They also show anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Mode of Action

Benzoxazole derivatives, in general, are known to interact with their targets, leading to changes that inhibit the growth of bacteria, fungi, and cancer cells .

Biochemical Pathways

Benzoxazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

The result of the action of this compound is the inhibition of the growth of various bacterial and fungal strains, as well as the inhibition of cancer cell growth

Advantages and Limitations for Lab Experiments

One advantage of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane is its high fluorescence quantum yield, which allows for sensitive detection of labeled molecules. Another advantage is its low toxicity, which makes it suitable for use in living cells. However, this compound has limitations in terms of its photostability and susceptibility to photobleaching, which can limit its usefulness in long-term imaging experiments.

Future Directions

For 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane research include the development of improved synthesis methods and modifications to enhance its photostability and resistance to photobleaching. This compound may also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Additionally, this compound may be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane can be synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with thionyl chloride, followed by reaction with 2-mercaptobenzo[d]oxazole and 1,6-diaminohexane. The final product is purified through column chromatography.

Scientific Research Applications

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. It has been used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes, and to monitor protein trafficking and localization.

properties

IUPAC Name |

2-[6-(1,3-benzoxazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1(7-13-25-19-21-15-9-3-5-11-17(15)23-19)2-8-14-26-20-22-16-10-4-6-12-18(16)24-20/h3-6,9-12H,1-2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTICEVLPWQOEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCCCCCSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

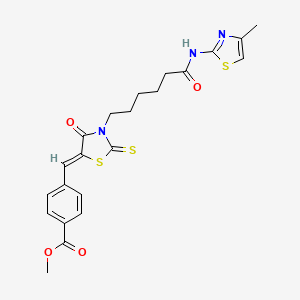

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2901896.png)

![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)

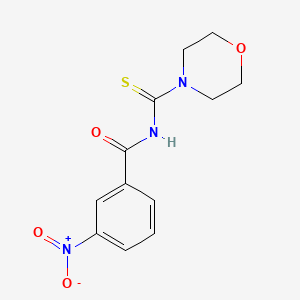

![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)

![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B2901912.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901913.png)

![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)